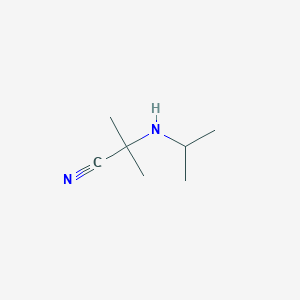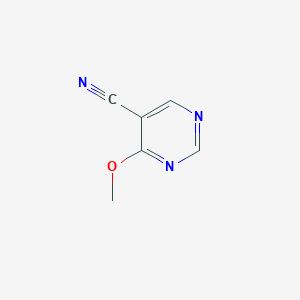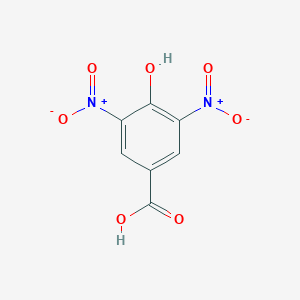
2-(Isopropylamino)-2-methylpropanenitrile
Übersicht
Beschreibung
The compound 2-(Isopropylamino)-2-methylpropanenitrile is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, molecular structures, and chemical reactions, which can provide insights into the analysis of similar compounds. For instance, the synthesis of various heterocyclic systems using amino acids and the detailed molecular structure of a substituted imidazole are discussed .
Synthesis Analysis
The papers describe the synthesis of complex heterocyclic compounds. For example, Methyl 2-benzoylamino-3-dimethylaminopropenoate is used to react with carbocyclic and heterocyclic 1,3-diketones to afford various derivatives of tetrahydro-2H-1-benzopyran-2-one and related compounds . Another paper outlines the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate from N-acetylglycine, which is then used to synthesize a range of heterocyclic systems . These methods highlight the versatility of amino acid derivatives in synthesizing complex molecules, which could be relevant to the synthesis of 2-(Isopropylamino)-2-methylpropanenitrile.
Molecular Structure Analysis
The molecular and crystal structure of 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole has been determined using single-crystal X-ray diffraction methods, revealing a planar heterocyclic ring with the acetylamino-group forming a dihedral angle of nearly 90° with the plane . This detailed analysis provides a precedent for understanding how substituents on a heterocyclic ring can influence the overall molecular conformation, which is essential for predicting the behavior of similar compounds like 2-(Isopropylamino)-2-methylpropanenitrile.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 2-(Isopropylamino)-2-methylpropanenitrile, but they do provide examples of how related compounds participate in reactions to form various heterocyclic structures. For instance, the reactivity of methyl 2-benzoylamino-3-dimethylaminopropenoate with different nucleophiles leads to the formation of diverse heterocyclic compounds . Similarly, the reactivity of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate with heterocyclic amines and other nucleophiles results in the synthesis of substituted pyranones and fused pyranones . These examples can be used to infer potential reactivity patterns for 2-(Isopropylamino)-2-methylpropanenitrile.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(Isopropylamino)-2-methylpropanenitrile are not discussed in the provided papers, the structural analysis of related compounds can offer some insights. For example, the crystal structure analysis of 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole provides information on bond angles, non-bonded interatomic distances, and steric crowding, which are important factors in determining the physical properties of a compound . These details can help predict the solubility, melting point, and other physical properties of similar compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications : Barrett and Wale (1970) investigated the beta-adrenoceptor inhibition properties of related compounds, highlighting potential uses in cardiovascular pharmacology (Barrett & Wale, 1970).
Oxidative Environment Monitoring in Pharmaceuticals : Wells-Knecht and Dunn (2019) studied the use of a related compound, 2,2'-azobis(2-methylpropanenitrile), to monitor the oxidative environment in pharmaceuticals (Wells-Knecht & Dunn, 2019).
Biosynthesis in Lepidoptera : Davis and Nahrstedt (1987) explored the incorporation of related nitriles into cyanogenic glucosides in butterflies and moths, which is crucial for understanding insect biochemistry (Davis & Nahrstedt, 1987).
Astronomical Observations : Luková et al. (2022) investigated 2-iminopropanenitrile for potential interstellar detection, demonstrating the relevance of related compounds in astronomy (Luková et al., 2022).
CO2 Capture : Barzagli, Mani, and Peruzzini (2016) studied the reaction of similar amines with CO2, which is significant for carbon capture technologies (Barzagli, Mani, & Peruzzini, 2016).
Herbicide Mechanisms : Brewer, Arntzen, and Slife (1979) researched the effects of related herbicides on chloroplasts, providing insights into agricultural chemistry (Brewer, Arntzen, & Slife, 1979).
Cyanogenic Glucoside Synthesis in Plants : Collinge and Hughes (1982) studied the synthesis of cyanogenic glucosides in white clover, involving related nitriles, which is important for plant biochemistry (Collinge & Hughes, 1982).
Catalysis in Organic Chemistry : Meyer et al. (2006) discussed the use of similar compounds as catalysts in organic synthesis, highlighting their importance in chemical reactions (Meyer et al., 2006).
Antimicrobial and Cytotoxic Activities : Öztürk et al. (2019) synthesized derivatives with potential antimicrobial and cytotoxic applications, indicating the compound's significance in medicinal chemistry (Öztürk et al., 2019).
Crystal Structure Analysis : Aime et al. (1976) analyzed the crystal structure of a related compound, contributing to our understanding of molecular structures (Aime et al., 1976).
Eigenschaften
IUPAC Name |
2-methyl-2-(propan-2-ylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-6(2)9-7(3,4)5-8/h6,9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVFMQDYRZEDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368845 | |
| Record name | 2-(isopropylamino)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)-2-methylpropanenitrile | |
CAS RN |
16256-47-6 | |
| Record name | 2-(isopropylamino)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-[(propan-2-yl)amino]propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















